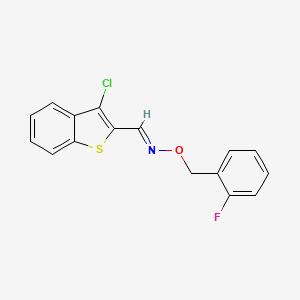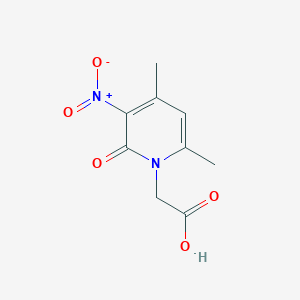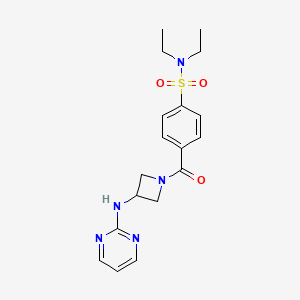
3-chloro-1-benzothiophène-2-carbaldéhyde O-(2-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, a chloro group, a carbaldehyde group, and an oxime group attached to a fluorobenzyl moiety
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical and agrochemical applications.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 3-chloro-1-benzothiophene-2-carbaldehyde. This intermediate can be synthesized through the chlorination of 1-benzothiophene-2-carbaldehyde using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The oxime derivative is then formed by reacting the carbaldehyde with hydroxylamine under acidic conditions. Finally, the fluorobenzyl group is introduced through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Amines
Substitution: Substituted benzothiophenes or benzothiophene derivatives
Mécanisme D'action
The mechanism by which 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group, in particular, plays a crucial role in its biological activity, as it can form Schiff bases with amino groups in enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
3-Chloro-1-benzothiophene-2-carboxylic acid
3-Chloro-benzo[b]thiophene-2-carboxylic acid
3-Chloro-1-benzothiophene-2-carbaldehyde
Uniqueness: 3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its ability to form stable oxime derivatives and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(2-fluorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS/c17-16-12-6-2-4-8-14(12)21-15(16)9-19-20-10-11-5-1-3-7-13(11)18/h1-9H,10H2/b19-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKLYOVPDTNSP-DJKKODMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
![2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide](/img/structure/B2381980.png)




![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)



